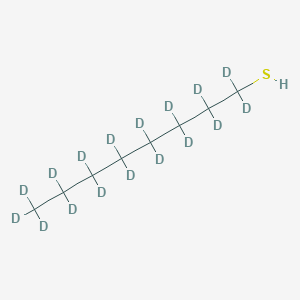

1-Octane-D17-thiol

概要

説明

1-Octane-D17-thiol is a deuterated thiol compound with the molecular formula C8H18S. It is a stable isotope-labeled compound, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research for tracing and studying chemical reactions due to its unique isotopic properties.

準備方法

Synthetic Routes and Reaction Conditions: 1-Octane-D17-thiol can be synthesized through the nucleophilic substitution reaction of 1-octyl halides with deuterated thiourea, followed by hydrolysis. The reaction typically involves:

Reactants: 1-octyl halide and deuterated thiourea.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms.

化学反応の分析

Types of Reactions: 1-Octane-D17-thiol undergoes various chemical reactions, including:

Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.

Substitution: Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, molecular bromine, or iodine in base.

Reducing Agents: Hydrochloric acid, zinc.

Nucleophiles: Thiourea, hydrosulfide anion.

Major Products:

Disulfides: Formed through mild oxidation.

Sulfonic Acids: Formed through strong oxidation.

Thioethers: Formed through nucleophilic substitution.

科学的研究の応用

Chemistry

- Tracer Studies : 1-Octane-D17-thiol is primarily used as a tracer in reaction mechanism studies. Its deuterium labeling enables researchers to differentiate between products formed from labeled and unlabeled compounds during chemical reactions.

- NMR Spectroscopy : The compound's unique isotopic signature enhances the resolution in nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed structural analysis of reaction intermediates and products.

Biology

- Metabolic Pathway Analysis : In biological research, this compound aids in understanding metabolic processes involving sulfur-containing compounds. Its isotopic properties make it suitable for tracing pathways in biochemical reactions.

- Thiol Recognition Probes : Thiols play significant roles in biological systems; thus, this compound can be utilized in developing probes for thiol recognition, facilitating studies on redox states and signaling pathways in cells .

Medicine

- Diagnostic Tools : The compound has potential applications in developing diagnostic tools that leverage its ability to form covalent bonds with biological substrates.

- Therapeutic Agents : Research indicates that thiols can influence drug efficacy; thus, this compound may contribute to designing new therapeutic agents targeting specific biochemical pathways.

Industry

- Nanotechnology : In nanotechnology, this compound is used to create self-assembled monolayers on nanoparticles. These monolayers enhance the efficiency of solar cells and other electronic devices by improving surface properties and stability.

- Material Science : The compound's reactivity allows it to be incorporated into various materials, enhancing their chemical stability and performance.

Case Studies

作用機序

The mechanism of action of 1-Octane-D17-thiol involves its ability to participate in redox reactions and nucleophilic substitutions. The thiol group (-SH) in the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This property makes it useful in forming covalent bonds with various substrates, facilitating the study of reaction mechanisms and pathways .

類似化合物との比較

1-Octanethiol: A non-deuterated analog with similar chemical properties but without the isotopic labeling.

1-Decanethiol: A longer-chain thiol with similar reactivity but different physical properties.

1-Hexanethiol: A shorter-chain thiol with similar reactivity but different physical properties.

Uniqueness: 1-Octane-D17-thiol’s uniqueness lies in its deuterium labeling, which allows for precise tracking and analysis in scientific studies. This isotopic labeling provides distinct advantages in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, making it a valuable tool in research.

生物活性

1-Octane-D17-thiol is a sulfur-containing organic compound that has garnered interest in various fields, including biochemistry and pharmacology, due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from diverse research studies, including data tables and case studies.

Chemical Structure and Properties

This compound, with the molecular formula C8H17S, features a long hydrocarbon chain that contributes to its lipophilicity. The presence of the thiol (-SH) group is significant as it plays a crucial role in redox reactions and can influence various biological processes.

1. Antioxidant Properties

Research indicates that thiols, including this compound, exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems. The thiol group can donate electrons, neutralizing reactive oxygen species (ROS), which are implicated in various diseases.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Electron donation to ROS |

| Glutathione | 10 | Direct scavenging of free radicals |

| Cysteine | 30 | Redox cycling and electron transfer |

2. Role in Cellular Signaling

Thiols are known to participate in cellular signaling pathways through mechanisms such as S-nitrosylation. Studies have shown that this compound can modulate signaling pathways by affecting the redox state of proteins involved in cellular responses to stress.

Case Study: S-Nitrosylation of NMDA Receptors

A study demonstrated that under hypoxic conditions, thiols like this compound enhance S-nitrosylation of NMDA receptors, which may play a protective role during ischemic events. The modification led to decreased receptor activity, potentially mitigating excitotoxicity associated with excessive glutamate signaling during hypoxia .

3. Antimicrobial Activity

Emerging research suggests that thiols possess antimicrobial properties. A comparative study highlighted the effectiveness of various thiols against bacterial strains, indicating that this compound exhibits significant antibacterial activity.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) for this compound (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

| Pseudomonas aeruginosa | 40 |

The biological activity of this compound can be attributed to several mechanisms:

- Redox Regulation : The thiol group participates in redox reactions, influencing the activity of various enzymes and proteins.

- Protein Modification : Thiols can modify cysteine residues in proteins through S-nitrosylation or disulfide bond formation, altering protein function.

- Interaction with Metal Ions : Thiols can chelate metal ions, which may contribute to their antimicrobial properties by disrupting metal-dependent enzymatic processes.

特性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18S/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCOBXFFBQJQHH-OISRNESJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。